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Compound of Interest

Compound Name: [DPen2, Pen5] Enkephalin

Cat. No.: B1589489

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis, chemical structure,
and characterization of DPDPE ([D-Pen2,D-Pen3]enkephalin), a highly selective delta-opioid
receptor agonist. DPDPE's unique cyclic structure, conferred by a disulfide bridge between two
D-penicillamine residues, is critical to its receptor selectivity and stability. This document details
the chemical properties of DPDPE, outlines a common synthetic approach, provides protocols
for purification and characterization, and visualizes its structure and relevant biological
pathways. The information presented herein is intended to serve as a valuable resource for
researchers in the fields of pharmacology, medicinal chemistry, and drug development.

Chemical Structure and Properties

DPDPE is a synthetic analogue of the endogenous opioid peptide enkephalin.[1][2] Its structure
is characterized by a cyclic pentapeptide sequence, H-Tyr-c[D-Pen-Gly-Phe-D-Pen]-OH, with a
disulfide bond linking the two D-penicillamine residues at positions 2 and 5.[2][3] This
cyclization imparts significant conformational rigidity, which is a key determinant of its high
selectivity for the d-opioid receptor.[4]

Chemical Identity
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Identifier Value

(4S,7S,13S5)-13-[[(2S)-2-Amino-3-(4-
hydroxyphenyl)propanoyl]lamino]-7-benzyl-

IUPAC Name 3,3,14,14-tetramethyl-6,9,12-trioxo-1,2-dithia-
5,8,11-triazacyclotetradecane-4-carboxylic
acid[2]

CAS Number 88373-73-3[1][5]

Molecular Formula C30H39Ns07S2[1][5]

Molecular Weight 645.79 g/mol [1][5]

Tyr-D-Pen-Gly-Phe-D-Pen (disulfide bridge: 2-5)
[3][6]

Sequence

Physicochemical Properties

Property Value

Appearance Lyophilized powder[7]

Purity >95%]6]

Solubility Soluble to 1 mg/ml in water[6]
Storage Store at -20°CJ[6][7]

Synthesis of DPDPE

The synthesis of DPDPE can be accomplished through solution-phase or solid-phase peptide
synthesis (SPPS) methodologies.[8][9] SPPS is often preferred for its efficiency and ease of
purification. The general strategy involves the sequential coupling of protected amino acids to a
solid support, followed by cyclization and final deprotection and cleavage from the resin.

Synthetic Workflow
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DPDPE Synthesis Workflow

Experimental Protocol: Solid-Phase Synthesis

The following protocol outlines a representative solid-phase synthesis of DPDPE using Fmoc
(9-fluorenylmethyloxycarbonyl) chemistry.

Materials:
e Fmoc-D-Pen(Trt)-OH, Fmoc-Phe-OH, Fmoc-Gly-OH, Fmoc-D-Pen(Trt)-OH, Boc-Tyr(tBu)-OH
e Rink Amide resin
e N,N'-Diisopropylcarbodiimide (DIC)
e OxymaPure
e Piperidine in DMF
 Trifluoroacetic acid (TFA)
 Triisopropylsilane (TIS)
e Dichloromethane (DCM)
e N,N-Dimethylformamide (DMF)
o Potassium ferricyanide (KsFe(CN)e)
Procedure:
o Resin Swelling: Swell the Rink Amide resin in DMF.
 First Amino Acid Coupling:
o Deprotect the resin using 20% piperidine in DMF.

o Couple Fmoc-D-Pen(Trt)-OH to the resin using DIC and OxymaPure in DMF.
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e Chain Elongation:

o Repeat the deprotection and coupling steps for Fmoc-Phe-OH, Fmoc-Gly-OH, Fmoc-D-
Pen(Trt)-OH, and finally Boc-Tyr(tBu)-OH.

e On-Resin Cyclization:

o Remove the Trityl protecting groups from the D-penicillamine residues using a solution of
TFA and TIS in DCM.

o Perform oxidative cyclization to form the disulfide bond using a solution of KsFe(CN)s in an
aqueous buffer at a slightly basic pH.[10]

o Cleavage and Deprotection:

o Treat the resin with a cleavage cocktail (e.g., TFA/TIS/water) to cleave the peptide from
the resin and remove the remaining protecting groups.

» Precipitation and Lyophilization:
o Precipitate the crude peptide in cold diethyl ether.
o Centrifuge to collect the peptide pellet, wash with ether, and dry under vacuum.
o Dissolve the crude peptide in a minimal amount of water/acetonitrile and lyophilize.

Purification and Characterization

Purification of the crude DPDPE is crucial to remove impurities such as truncated or deletion
sequences. Reversed-phase high-performance liquid chromatography (RP-HPLC) is the
standard method for this purpose.[8][11]

Experimental Protocol: RP-HPLC Purification

Instrumentation and Conditions:

o HPLC System: A preparative or semi-preparative HPLC system with a UV detector.[12]
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e Column: C18 stationary phase (e.g., Agilent Zorbax Eclipse PAH column, 4.6 mm x 250 mm,
5 um).[12]

» Mobile Phase A: 0.1% TFA in water.[8]
» Mobile Phase B: 0.1% TFA in acetonitrile.[8]

o Gradient: A linear gradient of increasing mobile phase B (e.g., 5% to 95% B over 45
minutes).[8]

o Flow Rate: Dependent on column dimensions (e.g., 4 mL/min for a 10 mm ID column).[8]
o Detection: UV absorbance at 210-230 nm.[11]

Procedure:

Dissolve the lyophilized crude peptide in mobile phase A.

Inject the sample onto the equilibrated C18 column.

Run the gradient elution to separate the components.

Collect fractions corresponding to the major peak.

Analyze the purity of the collected fractions by analytical RP-HPLC.

Pool the pure fractions and lyophilize to obtain the final purified DPDPE.

Characterization Data

The identity and purity of the synthesized DPDPE are confirmed using mass spectrometry and
nuclear magnetic resonance (NMR) spectroscopy.[4][8]
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Analytical Technique

Expected Results

Mass Spectrometry (ESI-MS)

[M+H]* at m/z 646.2

1H NMR (in DMSO-ds)

Characteristic chemical shifts for the amino acid
residues and the disulfide bridge.[4][8]

Analytical RP-HPLC

Single major peak with a purity of 295%.[8]

Biological Activity and Signaling Pathway

DPDPE is a potent and highly selective agonist for the d-opioid receptor (DOR).[1][13] The
DOR is a G-protein coupled receptor (GPCR) that, upon activation, initiates a cascade of

intracellular signaling events.[14][15]

indi fini

Receptor Subtype Ki (nM) Species
0-Opioid Receptor 2.7 Rat
p-Opioid Receptor 713 Rat
K-Opioid Receptor >1,500 Rat
Data from Cayman Chemical
product information, citing
Corbett et al., 1984.[13]
Assay ECso (nM) Preparation
Inhibition of electrically
5.2 Mouse vas deferens

stimulated contraction

Data from R&D Systems, citing
Clark et al., 1986.[6]

Signaling Pathway
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Activation of the d-opioid receptor by DPDPE typically leads to the inhibition of adenylyl cyclase
through the Gai/o subunit of the coupled G-protein, resulting in decreased intracellular cyclic
AMP (cAMP) levels.[3][15] The By-subunits can also modulate other effectors, such as ion
channels.

Binds and Activates
0-Opioid Receptor (DOR)
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DPDPE Signaling at the 3-Opioid Receptor

Conclusion
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This guide provides a detailed technical overview of the synthesis and chemical structure of
DPDPE. The protocols and data presented are compiled from established scientific literature
and are intended to aid researchers in the successful synthesis, purification, and
characterization of this important pharmacological tool. The high selectivity of DPDPE for the 6-
opioid receptor continues to make it an invaluable compound for investigating the physiological
roles of this receptor system and for the development of novel therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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